molecular formula C13H14FN5O B12224934 3-Fluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide

3-Fluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide

Cat. No.: B12224934
M. Wt: 275.28 g/mol
InChI Key: ATLPVMIGHUXSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a fluorine atom and a pyrrolidine ring, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methylpyrido[3,4-d]pyrimidine with a suitable fluorinated reagent to introduce the fluorine atom. This is followed by the formation of the pyrrolidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

3-Fluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can modulate signaling pathways involved in cell growth, differentiation, and survival. This makes it a promising candidate for therapeutic applications in oncology and other fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom and the pyrrolidine ring, which enhance its chemical stability and biological activity. These structural features differentiate it from other similar compounds and contribute to its potential as a therapeutic agent .

Properties

Molecular Formula

C13H14FN5O

Molecular Weight

275.28 g/mol

IUPAC Name

3-fluoro-1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C13H14FN5O/c1-8-17-10-6-16-4-2-9(10)11(18-8)19-5-3-13(14,7-19)12(15)20/h2,4,6H,3,5,7H2,1H3,(H2,15,20)

InChI Key

ATLPVMIGHUXSFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(C3)(C(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.